molecular formula C16H16F3N3O2 B2726227 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034401-39-1

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B2726227
CAS No.: 2034401-39-1
M. Wt: 339.318
InChI Key: PWWQBTADLCUNLM-UHFFFAOYSA-N
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Description

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

N-Dealkylation and Metabolism : Arylpiperazine derivatives have found clinical applications mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. The study of these metabolites is crucial for understanding the pharmacological actions of arylpiperazine derivatives (S. Caccia, 2007).

Lurasidone's Efficacy and Safety : Lurasidone, a novel benzisothiazole second-generation antipsychotic drug, has shown effectiveness in treating psychotic and major affective disorders. Its unique pharmacodynamic profile and tolerability, particularly for short-term treatment of schizophrenia and acute bipolar depression, highlight the importance of arylpiperazine derivatives in psychiatric medication (M. Pompili et al., 2018).

Applications in DNA Binding and Drug Design

DNA Minor Groove Binders : Compounds like Hoechst 33258, which includes a piperazine derivative, bind strongly to the minor groove of double-stranded B-DNA, indicating the potential of piperazine derivatives in designing drugs that target DNA, useful in various biotechnological and therapeutic applications (U. Issar, R. Kakkar, 2013).

Piperazine Derivatives in Drug Development : The structural versatility of piperazine allows for the development of drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules, underlining the role of piperazine derivatives in medicinal chemistry (A. Rathi et al., 2016).

Environmental and Analytical Applications

CO2 Capture and Conversion : Research on nitrogen-doped porous polymers, including those derived from piperazine-based compounds, focuses on their application in CO2 capture and conversion. This highlights the potential of using piperazine derivatives in addressing environmental challenges related to CO2 emissions and climate change (A. Mukhtar et al., 2020).

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-10-11(8-20-24-10)9-21-4-6-22(7-5-21)16(23)12-2-3-13(17)15(19)14(12)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWQBTADLCUNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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